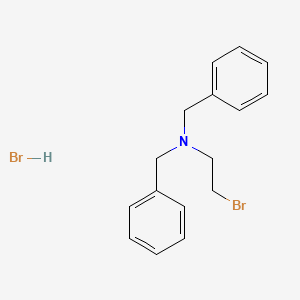

Dibenzyl(2-bromoethyl)amine hydrobromide

Description

Historical Context of N-Substituted Bromoethylamine Derivatives in Chemical Research

The study and application of N-substituted bromoethylamine derivatives have a well-established history in chemical research. Foundational work in this area includes the synthesis of the parent compound, β-bromoethylamine hydrobromide, which has been prepared through various methods over the years. orgsyn.org One classic and documented procedure involves the reaction of ethanolamine (B43304) with hydrobromic acid. orgsyn.org Other historical synthesis routes include the reaction of potassium phthalimide (B116566) with ethylene (B1197577) bromide followed by hydrolysis, and the addition of hydrogen bromide to ethyleneimine. orgsyn.org

These early methods laid the groundwork for producing a wide array of substituted derivatives, including β-dialkylaminoethyl bromide hydrobromides. orgsyn.org The development of reliable synthetic protocols for these compounds was crucial, as they became recognized as important organic intermediates. asianpubs.org Their utility in constructing more complex molecules, particularly in the synthesis of pharmaceuticals and other bioactive compounds, cemented their place in the synthetic chemist's toolkit. The antidepressant drug moclobemide, for instance, utilizes an N-substituted aminoethyl intermediate derived from 2-bromoethylamine (B90993) hydrobromide. asianpubs.org

Significance of Amine and Halide Functionalities in Synthetic Methodology

The synthetic utility of Dibenzyl(2-bromoethyl)amine hydrobromide is rooted in the distinct and complementary reactivity of its amine and alkyl halide functionalities.

The amine functionality , in this case a tertiary amine, is fundamental to a vast range of organic transformations. rsc.org Amines are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom, enabling them to form new carbon-nitrogen bonds by attacking electrophilic centers. nih.gov However, in the hydrobromide salt form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. The free base can be generated when needed for reaction. This duality is useful in controlling reaction pathways.

The alkyl halide functionality , specifically the bromoethyl group, serves as a potent electrophile. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. nih.gov This reactivity is central to N-alkylation reactions, where the bromoethyl group is used to introduce an ethyl spacer and a reactive handle for further transformations. nih.govrsc.org Alkyl halides are common starting materials in substitution reactions, and their reactivity allows for the construction of diverse molecular frameworks. nih.gov The combination of these two functional groups in one molecule creates a bifunctional reagent capable of participating in a variety of synthetic strategies, including intramolecular cyclizations to form heterocyclic systems. nih.gov

Scope and Academic Relevance of Dibenzyl(2-bromoethyl)amine Hydrobromide as a Precursor

Dibenzyl(2-bromoethyl)amine hydrobromide is primarily of academic and industrial relevance as a precursor or intermediate in the synthesis of more complex molecules. ontosight.ai Its status as a "versatile small molecule scaffold" indicates its role as a foundational piece for building larger, more functionalized compounds. cymitquimica.com The academic relevance of this compound lies in its potential application in several key areas of organic synthesis.

Due to the presence of the reactive bromoethyl group, the compound is a valuable alkylating agent. ontosight.ai It can be used to introduce the dibenzylaminoethyl moiety onto various nucleophiles. The dibenzyl groups on the nitrogen atom can serve as protecting groups, which can be removed later in a synthetic sequence via methods such as catalytic hydrogenation. This strategy is a cornerstone of amine synthesis, allowing for controlled functionalization before revealing a primary or secondary amine.

Furthermore, the structure of Dibenzyl(2-bromoethyl)amine hydrobromide makes it a logical precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization reactions are a powerful tool in organic synthesis, and compounds bearing both a nucleophilic center (or a latent one) and an electrophilic center with a suitable tether are prime candidates for such transformations. The bromoethylamine motif is frequently employed in the construction of various heterocyclic rings that are prevalent in pharmaceuticals and biologically active compounds. nih.gov Its application as a precursor leverages the predictable reactivity of its functional groups to enable the efficient assembly of complex target molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dibenzyl-2-bromoethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN.BrH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALZSRJUWQEWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCBr)CC2=CC=CC=C2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dibenzyl 2 Bromoethyl Amine Hydrobromide

Direct Halogenation Strategies

Direct halogenation strategies involve the introduction of the bromine atom at a late stage of the synthesis, typically onto a pre-formed dibenzylamine (B1670424) derivative containing a suitable precursor functional group.

Hydrobromination of Unsaturated Amine Precursors

A plausible, though less commonly documented, approach for the synthesis of dibenzyl(2-bromoethyl)amine hydrobromide is the hydrobromination of an unsaturated precursor, N,N-dibenzylvinylamine. This method relies on the electrophilic addition of hydrogen bromide (HBr) across the double bond of the vinylamine.

The synthesis would first require the preparation of N,N-dibenzylvinylamine. This could potentially be achieved through methods such as the dehydration of N,N-dibenzylethanolamine or the dehydrohalogenation of a corresponding haloethylamine derivative. Once the N,N-dibenzylvinylamine is obtained, it would be subjected to hydrobromination. The reaction proceeds via the protonation of the double bond to form a carbocation, which is subsequently attacked by the bromide ion. According to Markovnikov's rule, the bromine atom would add to the more substituted carbon. In the case of a terminal alkene like N,N-dibenzylvinylamine, this would lead to the desired 2-bromo isomer.

| Step | Reaction | Reagents and Conditions |

| 1 | Formation of Unsaturated Precursor | Dehydration of N,N-dibenzylethanolamine or dehydrohalogenation. |

| 2 | Hydrobromination | N,N-dibenzylvinylamine, anhydrous HBr in a non-polar solvent. |

It is crucial to use anhydrous conditions to prevent the formation of the corresponding alcohol as a byproduct. The resulting amine is then treated with an additional equivalent of HBr to form the hydrobromide salt.

Halogen Exchange Reactions

Halogen exchange reactions provide another avenue for the synthesis of dibenzyl(2-bromoethyl)amine hydrobromide. This strategy is particularly useful if the corresponding chloro- or iodo-derivative is more readily accessible. The Finkelstein reaction is a classic example of a halogen exchange process.

In this approach, a precursor such as dibenzyl(2-chloroethyl)amine would be treated with a bromide salt, typically sodium bromide (NaBr) or potassium bromide (KBr), in a suitable solvent like acetone. The equilibrium of the reaction is driven towards the formation of the desired bromo-derivative by the precipitation of the less soluble sodium chloride from the acetone.

| Precursor | Reagents | Solvent | Key Principle |

| Dibenzyl(2-chloroethyl)amine | Sodium Bromide (NaBr) | Acetone | Le Chatelier's principle (precipitation of NaCl) |

| Dibenzyl(2-iodoethyl)amine | Lithium Bromide (LiBr) | Tetrahydrofuran (THF) | Higher nucleophilicity of bromide compared to iodide in some solvent systems. |

Following the halogen exchange, the free base is converted to the hydrobromide salt by treatment with hydrobromic acid.

N-Alkylation Approaches

N-alkylation strategies are among the most direct and widely utilized methods for the synthesis of dibenzyl(2-bromoethyl)amine hydrobromide. These methods involve the formation of the bond between the nitrogen atom of dibenzylamine and the ethyl bromide moiety.

Alkylation of Dibenzylamine with 2-Bromoethanol (B42945) Derivatives Followed by Halogenation

A two-step N-alkylation approach involves an initial reaction of dibenzylamine with a 2-bromoethanol derivative, followed by the conversion of the hydroxyl group into a bromide. A common starting material for this route is 2-chloroethanol (B45725).

First, dibenzylamine is alkylated with 2-chloroethanol in the presence of a base to neutralize the formed hydrochloric acid. This reaction yields N,N-dibenzylethanolamine. In the second step, the hydroxyl group of N,N-dibenzylethanolamine is replaced by a bromine atom. This can be achieved using various brominating agents, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The use of concentrated hydrobromic acid is a common method for this transformation.

| Step | Description | Reactants | Reagents | Product |

| 1 | N-Alkylation | Dibenzylamine, 2-Chloroethanol | Base (e.g., Na₂CO₃, Et₃N) | N,N-Dibenzylethanolamine |

| 2 | Halogenation | N,N-Dibenzylethanolamine | Concentrated HBr or PBr₃ | Dibenzyl(2-bromoethyl)amine |

The final product is then isolated as the hydrobromide salt.

Reductive Amination Strategies with Bromoacetaldehyde (B98955) Derivatives

Reductive amination offers a versatile method for the formation of C-N bonds. In the context of synthesizing dibenzyl(2-bromoethyl)amine, this would involve the reaction of dibenzylamine with a bromoacetaldehyde derivative. Due to the instability of bromoacetaldehyde, its more stable acetal (B89532), such as bromoacetaldehyde dimethyl acetal, is often used as a precursor.

The synthesis would proceed by the acid-catalyzed hydrolysis of the acetal to generate bromoacetaldehyde in situ. This aldehyde then reacts with dibenzylamine to form an iminium ion intermediate. The iminium ion is subsequently reduced by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the desired product.

A key challenge in this approach is the potential for side reactions, given the reactivity of the bromoacetaldehyde. The choice of reducing agent is critical; it must be mild enough to not reduce the aldehyde before it forms the iminium ion.

| Reactant 1 | Reactant 2 | Reducing Agent | Key Intermediate |

| Dibenzylamine | Bromoacetaldehyde dimethyl acetal (with acid catalyst) | Sodium cyanoborohydride (NaBH₃CN) | Iminium ion |

Protecting Group Strategies in Synthesis

In the synthesis of dibenzyl(2-bromoethyl)amine hydrobromide, protecting group strategies are generally not required for the direct N-alkylation of dibenzylamine with 1,2-dibromoethane, as the secondary amine is sufficiently nucleophilic and the desired product is the tertiary amine.

However, protecting groups could become relevant in more complex synthetic schemes or if alternative starting materials are employed. For instance, if the synthesis were to start from a mono-benzylated amine, a protecting group could be used on the nitrogen to allow for the introduction of the bromoethyl group before the addition of the second benzyl (B1604629) group. Common amine protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These groups can be selectively removed under specific conditions that would not affect the rest of the molecule.

Stereochemical Considerations in Synthesis

The synthesis of Dibenzyl(2-bromoethyl)amine hydrobromide, an achiral molecule, does not inherently involve the creation of stereocenters. Therefore, stereochemical considerations are generally not a primary focus in its direct synthesis. However, it is crucial to consider the stereochemistry of starting materials if chiral precursors are used, as this could potentially lead to diastereomeric impurities if not handled correctly.

In the broader context of synthesizing related chiral amino alcohols and their derivatives, stereocontrol is a significant field of study. For instance, the enantioselective synthesis of β-amino alcohols can be achieved through methods like asymmetric hydrogenation of α-amino ketones or asymmetric C-H activation of benzylamines. These advanced catalytic systems, often employing chiral ligands with transition metals like iridium or rhodium, can produce compounds with high diastereo- and enantioselectivities. While not directly applied in the standard synthesis of the achiral Dibenzyl(2-bromoethyl)amine hydrobromide, these principles are vital in the synthesis of its chiral analogs.

Should a synthetic route to a chiral derivative of Dibenzyl(2-bromoethyl)amine be desired, for example, by introducing a stereocenter on one of the benzyl groups or the ethylamine (B1201723) backbone, several strategies could be employed:

Use of Chiral Starting Materials: Starting with an enantiomerically pure precursor, such as a chiral amino alcohol, would be the most straightforward approach. The subsequent synthetic steps would need to be carefully chosen to avoid racemization.

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming step. For instance, an asymmetric alkylation or reduction could establish the desired stereocenter.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a reaction, followed by its removal.

For the synthesis of Dibenzyl(2-bromoethyl)amine hydrobromide itself, the primary concern regarding purity is the avoidance of side products and the complete conversion of starting materials, rather than the control of stereochemistry.

Green Chemistry Principles in Dibenzyl(2-bromoethyl)amine Hydrobromide Synthesis

The application of green chemistry principles to the synthesis of Dibenzyl(2-bromoethyl)amine hydrobromide aims to reduce the environmental impact of the production process. This can be achieved by focusing on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, a direct bromination of N,N-dibenzylethanolamine with a reagent like hydrobromic acid would have a higher atom economy than a multi-step process involving protecting groups.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, exploring the use of greener solvents like ionic liquids or deep eutectic solvents for the alkylation steps could be a viable green alternative to traditional volatile organic compounds. The use of in-situ generation of hazardous reagents, such as bromine from the oxidation of bromide salts, can also enhance safety.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly efficient catalysts can play a crucial role in achieving this goal by lowering the activation energy of the reaction.

Waste Reduction: Minimizing or eliminating the formation of waste products. This can be achieved through the use of catalytic reactions, which reduce the need for stoichiometric reagents, and by developing processes with high selectivity to avoid the formation of byproducts.

Renewable Feedstocks: While not directly applicable to the core structure of Dibenzyl(2-bromoethyl)amine hydrobromide, the use of bio-derived solvents or reagents where possible can contribute to a more sustainable process.

One potential green approach to the synthesis could involve a solvent-free or aqueous-medium reaction for the alkylation of dibenzylamine with 1,2-dibromoethane, potentially using a phase-transfer catalyst to facilitate the reaction between the immiscible reactants. Another avenue for greening the process is the development of recyclable catalysts for the key reaction steps.

The following table summarizes the application of green chemistry principles to potential synthetic routes for Dibenzyl(2-bromoethyl)amine hydrobromide:

| Green Chemistry Principle | Application in Synthesis of Dibenzyl(2-bromoethyl)amine Hydrobromide |

| Atom Economy | Favoring direct conversion of N,N-dibenzylethanolamine to the bromide over multi-step routes. |

| Safer Solvents | Investigating the use of water, ionic liquids, or deep eutectic solvents as reaction media. |

| Energy Efficiency | Developing catalytic methods that allow for lower reaction temperatures. |

| Waste Reduction | Utilizing highly selective reactions to minimize byproduct formation and employing recyclable catalysts. |

| Catalysis | Employing phase-transfer catalysts or other catalytic systems to improve reaction efficiency and reduce waste. |

By systematically applying these principles, the synthesis of Dibenzyl(2-bromoethyl)amine hydrobromide can be made more environmentally benign and sustainable.

Reactivity and Mechanistic Studies of Dibenzyl 2 Bromoethyl Amine Hydrobromide

Nucleophilic Substitution Reactions (SN1 and SN2)

The bromoethyl moiety of Dibenzyl(2-bromoethyl)amine hydrobromide is susceptible to nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism. The preferred pathway is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Intermolecular Nucleophilic Attack at the Bromoethyl Moiety

In an intermolecular reaction, a nucleophile directly displaces the bromide ion. An SN2 mechanism is generally favored for primary alkyl halides like the bromoethyl group. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. Strong, unhindered nucleophiles and polar aprotic solvents typically promote the SN2 reaction.

Conversely, an SN1 mechanism would involve the initial, slow formation of a primary carbocation, which is highly unstable and therefore energetically unfavorable. However, under conditions that favor solvolysis (e.g., in a polar protic solvent like water or ethanol) and with a weak nucleophile, a pseudo-first-order reaction might be observed. The presence of the bulky dibenzylamino group could also sterically hinder the backside attack required for an SN2 reaction to some extent, although this is less significant for a primary halide.

| Reaction Type | Favored Conditions | Key Features |

| SN2 | Strong, unhindered nucleophile; Polar aprotic solvent | Bimolecular, concerted mechanism; Inversion of stereochemistry |

| SN1 | Weak nucleophile; Polar protic solvent | Unimolecular, stepwise mechanism; Carbocation intermediate (unlikely for primary halide) |

Intramolecular Cyclization Pathways: Formation of Aziridines and Other Heterocycles

A significant and often competing reaction pathway for N,N-disubstituted-2-haloethylamines is intramolecular cyclization. In the case of Dibenzyl(2-bromoethyl)amine, the nitrogen atom's lone pair of electrons can act as an internal nucleophile, attacking the carbon atom bearing the bromine. This intramolecular SN2 reaction results in the formation of a highly reactive, three-membered heterocyclic ring known as an N,N-dibenzylaziridinium bromide.

The rate of this cyclization is influenced by the basicity of the medium. In a neutral or slightly basic solution, the free amine is present, facilitating the intramolecular attack. The formation of the strained aziridinium (B1262131) ring is a key mechanistic step in the reactions of many nitrogen mustards and related compounds. This intermediate is highly electrophilic and can be readily opened by a wide range of nucleophiles, leading to the formation of various substituted aminoethyl compounds.

Elimination Reactions (E1 and E2)

Elimination reactions, which lead to the formation of an alkene, are also possible for Dibenzyl(2-bromoethyl)amine hydrobromide, although they are generally in competition with substitution reactions.

Formation of Unsaturated Amine Intermediates

The E2 mechanism is the more probable elimination pathway for a primary alkyl halide. This bimolecular reaction requires a strong, sterically hindered base to abstract a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine. The simultaneous departure of the bromide ion results in the formation of N,N-dibenzylvinylamine. The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, and a non-polar solvent would favor the E2 pathway over SN2.

An E1 elimination is highly unlikely due to the instability of the primary carbocation intermediate that would need to form.

| Reaction Type | Favored Conditions | Key Features |

| E2 | Strong, sterically hindered base; Non-polar solvent | Bimolecular, concerted mechanism; Anti-periplanar geometry preferred |

| E1 | Not favored | Unimolecular, stepwise mechanism; Carbocation intermediate |

Quaternization Reactions of the Amine Nitrogen

The tertiary amine nitrogen in Dibenzyl(2-bromoethyl)amine is nucleophilic and can undergo quaternization when treated with an alkylating agent. This is a classic SN2 reaction where the amine acts as the nucleophile. For example, reaction with an alkyl halide, such as methyl iodide, would yield a quaternary ammonium (B1175870) salt, specifically N,N-dibenzyl-N-ethyl-N-methylammonium bromide iodide.

The rate of quaternization is dependent on the reactivity of the alkylating agent and the steric hindrance around the nitrogen atom. The two benzyl (B1604629) groups create significant steric bulk, which may slow the rate of quaternization compared to less hindered tertiary amines.

Reactivity under Diverse Reaction Conditions

The reactivity of Dibenzyl(2-bromoethyl)amine hydrobromide is highly dependent on the specific reaction conditions employed.

Solvent Effects: Polar protic solvents can stabilize the bromide leaving group and any potential ionic intermediates, potentially favoring SN1-like character or solvolysis. Polar aprotic solvents, which solvate cations but not anions effectively, will enhance the nucleophilicity of anionic nucleophiles, favoring SN2 reactions. Non-polar solvents are more conducive to E2 elimination reactions when a strong base is present.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions, as elimination has a higher activation energy and results in an increase in the number of molecules (entropy).

pH/Basicity: The pH of the reaction medium is crucial. Under acidic conditions, the amine nitrogen is protonated, preventing it from acting as an internal nucleophile for cyclization. In neutral or basic conditions, the free amine is available to participate in intramolecular reactions. The choice and strength of an external base will dictate the competition between substitution and elimination pathways.

Solvent Effects on Reaction Pathways

There is a lack of published studies investigating the effect of different solvents on the reaction pathways of Dibenzyl(2-bromoethyl)amine hydrobromide. Generally, for similar alkylating agents, the polarity and proticity of the solvent can significantly influence reaction rates and mechanisms (e.g., favoring SN1 vs. SN2 pathways or elimination reactions). However, without specific experimental data for this compound, any discussion would be purely speculative and not based on documented research findings.

Influence of Catalysts and Reagents

Similarly, the scientific literature does not provide specific examples of catalysts or reagents and their influence on the reactions of Dibenzyl(2-bromoethyl)amine hydrobromide. The reactivity of the bromoethyl group suggests it would be susceptible to nucleophilic substitution and elimination reactions, and the tertiary amine could act as a base or a nucleophile itself, potentially leading to intramolecular cyclization to form a dibenzylaziridinium bromide salt. The course of such reactions would undoubtedly be influenced by the choice of reagents and catalysts, but no specific studies have been found to create a data-supported analysis.

Computational Chemistry and Reaction Mechanism Elucidation

Transition State Analysis

A search for computational studies, including transition state analysis for reactions involving Dibenzyl(2-bromoethyl)amine hydrobromide, did not yield any specific results. Such analyses are crucial for understanding reaction barriers and the geometry of intermediate states, providing a deeper understanding of the reaction mechanism at a molecular level.

Energy Landscape Profiling

No literature is available on the energy landscape profiling of reactions involving Dibenzyl(2-bromoethyl)amine hydrobromide. This type of computational study would map out the potential energy surface of a reaction, identifying the most likely pathways, intermediates, and products based on their relative energies.

Applications of Dibenzyl 2 Bromoethyl Amine Hydrobromide in Advanced Organic Synthesis

Precursor in Heterocyclic Chemistry

The structure of Dibenzyl(2-bromoethyl)amine hydrobromide makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles. nih.gov The bromoethyl portion provides the necessary electrophilic carbon chain for ring-forming reactions.

Piperazine (B1678402) rings are a common feature in many pharmacologically active molecules. mdpi.comnih.gov Dibenzyl(2-bromoethyl)amine hydrobromide can be employed in the synthesis of N,N'-disubstituted piperazines. The typical synthetic strategy involves the reaction of the compound with a primary amine. In this reaction, the primary amine nucleophilically attacks the carbon bearing the bromine atom, displacing the bromide and forming a new carbon-nitrogen bond. The resulting intermediate, a substituted ethylenediamine (B42938) derivative, can then undergo further transformations. Following the removal of the two benzyl (B1604629) protecting groups via catalytic hydrogenation, the resulting secondary amine can cyclize with a suitable two-carbon electrophile to form the piperazine ring. This stepwise approach allows for the controlled synthesis of unsymmetrically substituted piperazines. nih.gov

Morpholine and thiomorpholine (B91149) scaffolds are privileged structures in medicinal chemistry, known for their presence in a wide range of bioactive compounds. jchemrev.comjchemrev.comresearchgate.net Dibenzyl(2-bromoethyl)amine hydrobromide serves as a key building block for these six-membered heterocycles.

The synthesis of N-substituted morpholines can be achieved by reacting Dibenzyl(2-bromoethyl)amine hydrobromide with a 2-aminoethanol derivative. The reaction proceeds via an initial N-alkylation followed by an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the bromide to close the ring. Alternatively, reaction with an ethanolamine (B43304) where the primary amine is protected would involve O-alkylation first, followed by deprotection and intramolecular cyclization.

Similarly, thiomorpholine derivatives are accessible through the reaction of Dibenzyl(2-bromoethyl)amine hydrobromide with 2-aminoethanethiol. The sulfur atom, being a potent nucleophile, readily displaces the bromide. Subsequent deprotection of the dibenzylamino group and intramolecular cyclization of the resulting secondary amine onto the thiol group (or its oxidized form) yields the thiomorpholine core. uobaghdad.edu.iq

The construction of bridged nitrogen heterocycles, which feature complex three-dimensional architectures, often requires specialized building blocks. researchgate.net Dibenzyl(2-bromoethyl)amine hydrobromide can be utilized in strategies aimed at forming such structures. For instance, it can be reacted with a pre-existing cyclic amine. This alkylation introduces a -(CH2)2-N(Bn)2 side chain onto the ring. After deprotection of the benzyl groups, the newly formed primary or secondary amine on the side chain is available for a second intramolecular cyclization back onto another position of the original ring, thereby forming a bridged bicyclic system. The success of such a strategy depends on the conformation and reactivity of the cyclic amine substrate.

Role as an Alkylating Agent in Complex Molecule Construction

The primary reactivity of Dibenzyl(2-bromoethyl)amine hydrobromide stems from the electrophilic nature of the carbon-bromine bond, making it an effective alkylating agent. oncohemakey.comnih.gov It is used to introduce the N,N-dibenzylaminoethyl moiety into a variety of molecules.

The reaction of Dibenzyl(2-bromoethyl)amine hydrobromide with primary or secondary amines is a common method for forming carbon-nitrogen bonds. researchgate.net This SN2 reaction typically requires a base to neutralize the hydrobromide salt and to deprotonate the nucleophilic amine, facilitating its attack on the electrophilic carbon of the bromoethyl group. rsc.orgresearchgate.net This process is highly efficient for introducing a protected aminoethyl side chain, which can be valuable in multi-step syntheses where the nitrogen needs to be deprotected at a later stage. The bulky dibenzyl groups can also provide steric hindrance that may influence the selectivity of subsequent reactions. nih.gov

| Amine Substrate | Product | Typical Conditions |

| Aniline | N-(2-(dibenzylamino)ethyl)aniline | K₂CO₃, Acetonitrile, Reflux |

| Piperidine | 1-(2-(dibenzylamino)ethyl)piperidine | Et₃N, DMF, 80 °C |

| Benzylamine | N-(2-(dibenzylamino)ethyl)-1-phenylmethanamine | NaH, THF, RT |

In addition to amines, hydroxyl-containing compounds such as phenols and alcohols can be alkylated using Dibenzyl(2-bromoethyl)amine hydrobromide to form the corresponding ethers. researchgate.net This reaction, a variant of the Williamson ether synthesis, requires a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile. organic-chemistry.org The resulting nucleophile then displaces the bromide ion. This method is useful for synthesizing molecules that contain both an ether linkage and a protected amine, which are common structural motifs in pharmaceuticals and other advanced materials.

| Hydroxyl Compound | Product | Typical Conditions |

| Phenol | 2-(dibenzylamino)ethyl phenyl ether | NaH, THF, Reflux |

| Benzyl alcohol | Benzyl 2-(dibenzylamino)ethyl ether | K₂CO₃, Acetone, Reflux |

| Cyclohexanol | Cyclohexyl 2-(dibenzylamino)ethyl ether | t-BuOK, DMSO, 60 °C |

S-Alkylation of Thiols

Utilization in Multicomponent Reactions

There is no scientific literature available that describes the direct participation of Dibenzyl(2-bromoethyl)amine hydrobromide as a primary component in multicomponent reactions (MCRs). MCRs, such as the Ugi and Passerini reactions, typically require a primary or secondary amine to form key imine intermediates. As Dibenzyl(2-bromoethyl)amine hydrobromide contains a tertiary amine, it cannot fulfill this role. Its potential use in the context of MCRs would be limited to a post-reaction modification, acting as an alkylating agent to functionalize a product generated from an MCR. However, no published studies demonstrate such a specific application.

Contributions to Combinatorial Chemistry Libraries

An extensive search of chemical databases and scientific literature does not yield any specific examples of Dibenzyl(2-bromoethyl)amine hydrobromide being utilized as a building block in the synthesis of combinatorial chemistry libraries. While alkylating agents are fundamental tools in parallel synthesis, the application of this particular reagent for generating diverse libraries of compounds has not been documented in available research.

Derivatization for Functional Material Precursors

While direct applications of Dibenzyl(2-bromoethyl)amine hydrobromide are not explicitly detailed, research into the derivatization of functional materials using its parent compound, 2-bromoethylamine (B90993) hydrobromide, provides a strong basis for its potential utility. Specifically, 2-bromoethylamine hydrobromide has been successfully used for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) to introduce reactive primary amine groups. mdpi.compreprints.org

In one study, the amino-functionalized MOF, Al-MIL-101-NH2, was reacted with 2-bromoethylamine hydrobromide to graft ethylamine (B1201723) groups onto the framework's organic linkers. mdpi.com This process introduces new functional sites into the pores of the MOF, which can be used for further chemical modifications. mdpi.com The reaction proceeds without an added base, as the process releases hydrobromic acid, which protonates the amino group of the linker and prevents undesirable side reactions like polyalkylation. mdpi.com The efficiency of this grafting was found to be dependent on the reaction temperature. mdpi.com A similar modification was successfully performed on the more robust chromium-based MOF, Cr-MIL-101-NH2. mdpi.compreprints.org

Theoretically, Dibenzyl(2-bromoethyl)amine hydrobromide could be employed in an analogous manner to introduce a protected N,N-dibenzylaminoethyl functionality onto a material surface or framework. This would serve as a precursor for a primary amine. The bulky benzyl groups would act as protecting groups, which could be removed in a subsequent step (e.g., via catalytic hydrogenation) to unmask the primary amine for further functionalization. This two-step approach would allow for the introduction of amine groups under conditions where a free primary amine might be incompatible.

Table 1: Post-Synthetic Modification of Al-MIL-101-NH2 with 2-Bromoethylamine Hydrobromide

| Temperature (°C) | Solvent | PSM Yield (%) |

|---|---|---|

| 110 | Toluene | 57 |

| 140 | Toluene | 88 |

Data sourced from a study on post-synthetic modification of MOFs. mdpi.com

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and the assessment of sample purity.

For Dibenzyl(2-bromoethyl)amine hydrobromide, both ¹H NMR and ¹³C NMR spectra would be essential. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the two benzyl (B1604629) groups, the methylene (B1212753) protons adjacent to the nitrogen and the bromine atoms, and the benzylic methylene protons. The integration of these signals would correspond to the number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal information about neighboring protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would be indicative of the carbon's hybridization and its proximity to electronegative atoms like nitrogen and bromine.

A representative, though currently unavailable in public databases, ¹H NMR data table for Dibenzyl(2-bromoethyl)amine hydrobromide would resemble the following hypothetical data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | m | 10H | Aromatic protons (C₆H₅) |

| ~4.3 | s | 4H | Benzylic protons (N-CH₂-Ph) |

| ~3.8 | t | 2H | Methylene protons (N-CH₂) |

| ~3.6 | t | 2H | Methylene protons (CH₂-Br) |

Note: This is a hypothetical representation and actual chemical shifts may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group has a characteristic absorption frequency, making IR spectroscopy a valuable technique for qualitative analysis.

The IR spectrum of Dibenzyl(2-bromoethyl)amine hydrobromide is expected to exhibit several key absorption bands. The presence of the aromatic rings would be indicated by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the methylene groups would appear in the 2950-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine would likely be observed in the 1250-1020 cm⁻¹ region. A crucial band would be the C-Br stretching vibration, which is typically found in the 600-500 cm⁻¹ region of the spectrum. The hydrobromide salt form would likely show a broad absorption band corresponding to the N-H⁺ stretch of the ammonium (B1175870) salt.

A summary of expected IR absorption bands is presented in the table below:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| > 3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~2700-2250 | Broad, Strong | N-H⁺ stretch (amine salt) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1020 | Medium | C-N stretch |

| 600-500 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For Dibenzyl(2-bromoethyl)amine hydrobromide, the mass spectrum would show the molecular ion peak (M⁺) corresponding to the free base, Dibenzyl(2-bromoethyl)amine. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (due to the presence of the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the cleavage of the benzyl groups, leading to a prominent peak at m/z 91 (the tropylium (B1234903) cation). Another likely fragmentation would be the loss of the bromoethyl group. Analysis of these fragments helps to piece together the structure of the parent molecule.

Predicted mass spectrometry data for the free base (N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine) is available and suggests the following:

| Adduct | m/z |

| [M+H]⁺ | 319.96440 |

| [M+Na]⁺ | 341.94634 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom in the crystal lattice, as well as bond lengths and angles.

Currently, there is no publicly available crystal structure data for Dibenzyl(2-bromoethyl)amine hydrobromide in crystallographic databases. If such data were available, it would provide unambiguous confirmation of the molecular structure, including the conformation of the dibenzyl and bromoethyl groups relative to the nitrogen atom. It would also reveal details of the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydrobromide counter-ion and the ammonium proton.

Structure Reactivity Relationships of Dibenzyl 2 Bromoethyl Amine Hydrobromide

Influence of Benzyl (B1604629) Groups on Amine Basicity and Steric Hindrance

The basicity of the nitrogen atom in Dibenzyl(2-bromoethyl)amine hydrobromide is a crucial factor in its reactivity. The presence of two benzyl groups significantly modulates this property through a combination of inductive and steric effects.

Amines act as bases due to the presence of a lone pair of electrons on the nitrogen atom, which can accept a proton. pharmaguideline.comlibretexts.org The basicity of an amine is influenced by the electronic properties of the substituent groups attached to the nitrogen. Alkyl groups, for instance, are electron-donating and increase the electron density on the nitrogen, thereby enhancing basicity compared to ammonia. libretexts.orgquora.com

In the case of Dibenzyl(2-bromoethyl)amine, the benzyl groups have a complex effect. A benzyl group consists of a phenyl ring attached to a methylene (B1212753) (-CH2-) group. curlyarrows.com The methylene group, being sp3 hybridized, exhibits an electron-donating inductive effect (+I), which tends to increase the basicity of the amine. However, the phenyl group can withdraw electron density through resonance, but this effect is attenuated by the insulating methylene group. The net effect is that benzylamines are generally more basic than anilines, where the nitrogen is directly attached to the aromatic ring, but less basic than simple alkylamines.

Steric hindrance, the spatial arrangement of atoms that impedes chemical reactions, is a significant factor for Dibenzyl(2-bromoethyl)amine. acs.org The two bulky benzyl groups can shield the nitrogen atom, potentially hindering the approach of reactants. This steric bulk is quantified by the "A-value," which measures the preference for a substituent to occupy the equatorial position in a cyclohexane (B81311) ring. A larger A-value corresponds to greater steric bulk. wikipedia.org The A-value for a benzyl group is approximately 1.81 kcal/mol, indicating a significant steric presence. rsc.org

| Amine | Structure | pKa of Conjugate Acid |

|---|---|---|

| Ammonia | NH₃ | 9.25 |

| Benzylamine | C₆H₅CH₂NH₂ | 9.33 |

| Dibenzylamine (B1670424) | (C₆H₅CH₂)₂NH | 8.52 |

| Triethylamine | (CH₃CH₂)₃N | 10.75 |

Electronic Effects of the Bromoethyl Moiety on Reactivity

The 2-bromoethyl group (-CH₂CH₂Br) attached to the nitrogen atom introduces significant electronic effects that are pivotal to the reactivity of Dibenzyl(2-bromoethyl)amine hydrobromide. The primary influence of this group is its strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the bromine atom.

This electron-withdrawing effect pulls electron density away from the nitrogen atom. A decrease in electron density on the nitrogen atom leads to a reduction in its basicity. masterorganicchemistry.com Therefore, the bromoethyl group counteracts the electron-donating effect of the benzyl groups, resulting in a lower basicity for N-(2-bromoethyl)dibenzylamine compared to dibenzylamine.

The most significant aspect of the bromoethyl moiety is the reactivity of the carbon-bromine (C-Br) bond. The bromine atom is a good leaving group, making the carbon atom to which it is attached electrophilic and susceptible to nucleophilic attack. This allows Dibenzyl(2-bromoethyl)amine to act as an alkylating agent.

The reactivity of the C-Br bond can be compared to that of other haloalkanes. Generally, the reactivity of alkyl halides in nucleophilic substitution reactions follows the order R-I > R-Br > R-Cl > R-F. This is because the C-X bond strength decreases down the group, and the ability of the halide ion to act as a leaving group increases.

| Amine | Structure | Key Substituent | Effect | Expected Impact on pKa |

|---|---|---|---|---|

| Ethylamine (B1201723) | CH₃CH₂NH₂ | Ethyl (-CH₂CH₃) | Electron-donating (+I) | Increase (more basic) |

| 2-Chloroethylamine | ClCH₂CH₂NH₂ | 2-Chloroethyl (-CH₂CH₂Cl) | Electron-withdrawing (-I) | Decrease (less basic) |

| Dibenzylamine | (C₆H₅CH₂)₂NH | Benzyl (-CH₂C₆H₅) | Weakly electron-donating (+I) | Slight increase vs. Benzylamine |

| Dibenzyl(2-bromoethyl)amine | (C₆H₅CH₂)₂NCH₂CH₂Br | 2-Bromoethyl (-CH₂CH₂Br) | Electron-withdrawing (-I) | Decrease vs. Dibenzylamine |

Conformation Analysis and its Impact on Intramolecular Reactions

The three-dimensional arrangement of atoms, or conformation, of Dibenzyl(2-bromoethyl)amine hydrobromide plays a critical role in determining its reactivity, particularly in intramolecular reactions. The flexibility of the molecule arises from rotation around several single bonds, including the C-N bonds and the C-C bonds of the ethyl chain.

The two bulky benzyl groups will tend to orient themselves to minimize steric repulsion. Studies on related N,N-dibenzyl compounds suggest that the molecule can adopt various conformations, and the rotational energy barriers between these conformers can influence which chemical pathways are favored. researchgate.net The conformation of the ethylamine backbone is also crucial. Rotation around the C-C bond of the bromoethyl moiety can lead to different spatial arrangements of the nitrogen nucleophile and the electrophilic carbon bearing the bromine atom.

This conformational flexibility has a profound impact on the feasibility and rate of intramolecular reactions. One of the most important potential reactions for Dibenzyl(2-bromoethyl)amine is intramolecular cyclization. In this reaction, the nitrogen atom acts as a nucleophile and attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion to form a three-membered aziridinium (B1262131) ring.

The rate of such intramolecular reactions is highly dependent on the proximity of the reacting centers, which is determined by the molecular conformation. orgoreview.comyoutube.com Conformations where the nitrogen lone pair is positioned for a backside attack on the C-Br bond will be the most favorable for cyclization. The formation of five- and six-membered rings through intramolecular substitution is generally favored due to lower ring strain. orgoreview.com However, the formation of a three-membered aziridinium ring from a 2-haloethylamine is a well-known process.

Comparison with Related N-Substituted Halogenated Amine Salts

To better understand the structure-reactivity relationships of Dibenzyl(2-bromoethyl)amine hydrobromide, it is instructive to compare it with other N-substituted halogenated amine salts.

N-(2-Chloroethyl)dibenzylamine: This compound is a close analog where the bromine atom is replaced by a chlorine atom. As the C-Cl bond is stronger than the C-Br bond, and chloride is a poorer leaving group than bromide, N-(2-chloroethyl)dibenzylamine is expected to be less reactive in nucleophilic substitution reactions. nih.gov

N,N-Bis(2-bromoethyl)amine: This secondary amine has two bromoethyl groups. The presence of two reactive sites increases the potential for cross-linking reactions. Its basicity will be lower than that of a mono-bromoethyl substituted amine due to the inductive effect of two electron-withdrawing groups.

N-(2-Bromoethyl)phthalimide: In this compound, the nitrogen atom is part of a phthalimide (B116566) group. The lone pair on the nitrogen is delocalized through resonance with the two adjacent carbonyl groups, making it significantly less nucleophilic and basic. chemicalbook.com Consequently, intramolecular cyclization is not a facile process for this molecule under normal conditions.

The reactivity of these compounds is also influenced by the nature of the other substituents on the nitrogen atom. For example, replacing the benzyl groups with smaller alkyl groups would reduce steric hindrance and potentially increase the rate of both intermolecular and intramolecular reactions.

| Compound | Structure | Key Structural Features | Expected Relative Reactivity (Sₙ) |

|---|---|---|---|

| Dibenzyl(2-bromoethyl)amine | (C₆H₅CH₂)₂NCH₂CH₂Br | Good leaving group (Br), moderate basicity, high steric hindrance | High |

| N-(2-Chloroethyl)dibenzylamine | (C₆H₅CH₂)₂NCH₂CH₂Cl | Poorer leaving group (Cl), similar basicity and sterics to bromo analog | Moderate |

| N,N-Bis(2-bromoethyl)amine | HN(CH₂CH₂Br)₂ | Two reactive sites, lower basicity, less steric hindrance | High (per site) |

| N-(2-Bromoethyl)phthalimide | (C₁₀H₈BrNO₂) | Very low basicity/nucleophilicity due to resonance | Low |

Future Research Directions for Dibenzyl 2 Bromoethyl Amine Hydrobromide

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral amines is of paramount importance in the pharmaceutical and fine chemical industries, as enantiomeric purity is often critical for biological activity. nih.govnih.gov Dibenzyl(2-bromoethyl)amine hydrobromide serves as an achiral precursor that could be integrated into synthetic routes designed to generate stereocenters. Future research should focus on its use in asymmetric transformations.

Key areas of investigation include:

Asymmetric Alkylation: The bromoethyl moiety is a prime site for nucleophilic substitution. Research into the development of catalytic asymmetric alkylation reactions, where a prochiral nucleophile attacks the electrophilic carbon, could yield a range of enantioenriched products. This could involve transition-metal catalysis with chiral ligands or organocatalysis.

Precursor to Chiral Ligands: The dibenzylaminoethyl scaffold could be elaborated into novel chiral ligands for asymmetric catalysis. This would involve stereoselective modification of the ethyl backbone or functionalization of the benzyl (B1604629) groups, followed by introduction of coordinating atoms like phosphorus or sulfur.

Biocatalytic Approaches: The use of enzymes, such as engineered transaminases or dehydrogenases, offers a highly selective method for chiral amine synthesis. nih.gov Research could explore the enzymatic transformation of derivatives of Dibenzyl(2-bromoethyl)amine hydrobromide or its use as a building block in enzyme-mediated synthesis pathways. rochester.edu For instance, a ketone-containing analogue could undergo stereoselective reductive amination.

| Research Approach | Potential Outcome | Relevant Methodologies |

| Asymmetric Catalysis | Synthesis of enantioenriched amines and derivatives. | Transition-metal catalysis (e.g., Pd, Rh, Ir) with chiral phosphine (B1218219) ligands; Organocatalysis. nih.gov |

| Chiral Auxiliary-Mediated Synthesis | Diastereoselective formation of new stereocenters. | Attachment of a removable chiral auxiliary to the nitrogen atom post-debenzylation. |

| Biocatalysis | Highly enantiopure amine products under mild conditions. | Use of engineered enzymes such as transaminases, amine dehydrogenases, or oxidases. nih.gov |

Exploration of Photocatalytic or Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent powerful, green-by-design tools in modern organic synthesis, allowing for unique bond formations under mild conditions. The reactivity of the C-Br bond and adjacent C-H bonds in Dibenzyl(2-bromoethyl)amine hydrobromide makes it an excellent candidate for such investigations.

Photoredox Catalysis: Visible-light photoredox catalysis could enable novel transformations. For example, single-electron reduction of the C-Br bond would generate a carbon-centered radical. This reactive intermediate could then participate in a variety of reactions, such as Giese additions to electron-deficient alkenes, Minisci-type reactions with heteroarenes, or reductive dehalogenation. Photochemical activation might also facilitate C-H functionalization on the ethyl or benzyl groups. nih.gov

Electrocatalytic Reactions: Electrosynthesis offers an alternative reagent-free method for generating reactive intermediates. Anodic oxidation could target the tertiary amine, leading to the formation of an iminium ion for subsequent nucleophilic attack. Conversely, cathodic reduction could cleave the C-Br bond, similar to photocatalysis, to generate radicals or carbanions for further functionalization. This method provides precise control over the reaction's reducing or oxidizing power by tuning the applied potential.

| Method | Targeted Bond/Group | Potential Transformation |

| Photocatalysis | C-Br Bond | Reductive dehalogenation; Radical addition reactions; Cross-coupling. |

| Photocatalysis | C-H Bonds (Benzyl/Ethyl) | C-H functionalization/arylation. |

| Electrocatalysis (Cathodic) | C-Br Bond | Generation of radicals or carbanions for alkylation. |

| Electrocatalysis (Anodic) | Tertiary Amine | Formation of iminium ions for nucleophilic additions. |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govnoelresearchgroup.com Applying this technology to reactions involving Dibenzyl(2-bromoethyl)amine hydrobromide could overcome potential challenges and streamline multi-step syntheses.

Future research in this area should target:

High-Throughput Reaction Optimization: Automated flow systems can be used to rapidly screen a wide range of reaction parameters (temperature, pressure, residence time, stoichiometry), allowing for the rapid optimization of reactions such as alkylations or metal-catalyzed couplings.

Handling of Hazardous Intermediates: Reactions that proceed through unstable or hazardous intermediates, such as the in-situ formation of aziridinium (B1262131) ions from the parent compound, can be performed more safely in a flow reactor due to the small reaction volumes and superior temperature control. nih.gov

Telescoped Synthesis: A multi-step synthesis involving an initial transformation of Dibenzyl(2-bromoethyl)amine hydrobromide could be "telescoped" into a continuous sequence without the need to isolate and purify intermediates. nih.gov For example, an initial N-alkylation in one reactor module could be followed directly by a debenzylation in a subsequent hydrogenation module.

| Parameter | Advantage in Flow Chemistry | Application to Dibenzyl(2-bromoethyl)amine Hydrobromide |

| Temperature Control | Superior heat dissipation for exothermic reactions. | Safely conduct highly exothermic alkylation or quaternization reactions. amt.uk |

| Mixing Efficiency | Rapid and homogenous mixing of reagents. | Improve yields and reduce side products in multiphasic reactions. |

| Safety | Small reactor volumes minimize risk. | In-situ generation and immediate consumption of reactive intermediates. |

| Scalability | Production is scaled by extending run time, not reactor size. | Seamless transition from laboratory-scale discovery to pilot-scale production. |

Advanced Computational Studies for Predictive Synthesis Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting outcomes, thereby guiding experimental design and reducing empirical optimization. researchgate.net Applying these methods to Dibenzyl(2-bromoethyl)amine hydrobromide can provide deep mechanistic insights and help design more efficient synthetic routes.

Key computational research avenues include:

Modeling Reaction Pathways: Using Density Functional Theory (DFT), the free energy profiles for potential reactions, such as nucleophilic substitution at the bromoethyl group or cycloaddition reactions of derived intermediates, can be calculated. This can help identify the most favorable reaction pathways and predict potential side products. nih.gov

Predicting Selectivity: Computational models can explain and predict selectivity in complex reaction systems. For instance, in alkylation reactions using the amine, modeling can clarify the factors controlling mono- versus di-alkylation, a common challenge in amine chemistry. researchgate.netnih.gov

Virtual Screening of Catalysts: For proposed catalytic transformations, computational methods can be used to virtually screen libraries of catalysts (e.g., chiral ligands for asymmetric reactions) to identify the most promising candidates for experimental validation, accelerating the discovery process.

| Computational Method | Research Objective | Predicted Parameters |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms. | Transition state energies, activation barriers, reaction thermodynamics. |

| Solvation Models (e.g., CPCM, SMD) | Account for solvent effects on reactivity. | Free energy profiles in solution, kinetic analysis. nih.gov |

| Molecular Dynamics (MD) | Simulate conformational behavior and catalyst-substrate interactions. | Preferred binding modes, enantioselectivity prediction. |

| Microkinetic Analysis | Model complex reaction networks. | Product distribution, reaction rates, selectivity. researchgate.net |

Discovery of Undiscovered Reactivity Profiles

Beyond its conventional role as an alkylating agent, the unique combination of functional groups in Dibenzyl(2-bromoethyl)amine hydrobromide suggests the potential for undiscovered modes of reactivity. Exploratory research aimed at uncovering novel transformations is a crucial future direction.

Potential areas for exploration include:

Transition-Metal Catalyzed Cross-Coupling: While typically used with sp²-hybridized halides, modern advancements have enabled the use of alkyl bromides in cross-coupling reactions. Investigating the participation of the bromoethyl group in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations could open new avenues for C-C, C-N, and C-O bond formation.

Domino and Multicomponent Reactions: Designing one-pot reactions where the compound participates in a cascade of bond-forming events could lead to the rapid construction of complex molecular scaffolds. beilstein-journals.org For example, an initial alkylation could be followed by an intramolecular cyclization or rearrangement triggered by a subsequent reagent addition.

Generation of Novel Intermediates: The compound could serve as a precursor to reactive intermediates other than simple carbocations. For instance, treatment with a strong base could potentially lead to the formation of an aziridinium ion through intramolecular cyclization, which can then be opened by various nucleophiles to afford 1,2-difunctionalized products.

Q & A

Q. Side Reactions :

- Over-alkylation : Formation of bis(2-bromoethyl) derivatives due to excess dibromoethane .

- Elimination : Competing dehydrohalogenation, leading to vinyl byproducts under high temperatures .

Mitigation Strategies : - Stoichiometric Control : Limit dibromoethane to 1.1 equivalents.

- Low-Temperature Reactions : Maintain temperatures below 50°C to suppress elimination .

- Catalyst Optimization : Use Pd/Cu catalysts to enhance regioselectivity .

Advanced: How does the reactivity of the bromoethyl group compare to other brominated amines in nucleophilic substitution?

The bromoethyl group in Dibenzyl(2-bromoethyl)amine hydrobromide exhibits higher electrophilicity compared to less-sterically hindered analogs (e.g., 2-bromoethylamine hydrobromide) due to the electron-withdrawing dibenzyl groups. This enhances its reactivity in SN2 reactions with nucleophiles like azides or thiols. However, steric hindrance from the dibenzyl moieties can slow reactions compared to smaller substrates (e.g., 4-(2-bromoethyl)morpholine derivatives) .

Basic: What analytical techniques are recommended for tracking reaction progress and intermediate formation?

- Thin-Layer Chromatography (TLC) : Monitor alkylation steps using UV-active spots or iodine staining.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile intermediates (e.g., dibenzyl ether byproducts) .

- In Situ IR Spectroscopy : Track disappearance of N–H stretches (3200–3400 cm) during salt formation .

Advanced: How can computational chemistry tools assist in predicting reactivity and stability?

- DFT Calculations : Model transition states for bromoethyl group substitution to predict regioselectivity .

- Molecular Dynamics Simulations : Assess salt stability under varying solvent conditions (e.g., aqueous vs. organic media) .

- pKa Prediction : Estimate amine basicity to optimize protonation during hydrobromide salt formation .

Basic: What safety considerations are critical when handling this compound?

- Toxicity : Avoid inhalation/contact; use fume hoods and PPE due to potential irritancy (similar to related brominated amines) .

- Storage : Keep anhydrous and refrigerated to prevent HBr release via hydrolysis .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies in melting points (e.g., 174–180°C vs. 203–205°C) may arise from polymorphic forms or hydration states. Strategies include:

- Recrystallization Solvent Screening : Test polar (water) vs. non-polar (hexane) solvents to isolate pure phases .

- DSC Analysis : Identify phase transitions and confirm polymorph homogeneity .

Advanced: What strategies optimize reaction conditions for high yield and purity?

- Solvent Selection : Dichloromethane minimizes side reactions vs. DMF, which may promote over-alkylation .

- Catalyst Screening : Test Pd vs. Cu catalysts for faster kinetics and higher selectivity .

- Additives : Use molecular sieves to scavenge HO and prevent hydrolysis of intermediates .

Advanced: Are there biological activity studies involving Dibenzyl(2-bromoethyl)amine hydrobromide derivatives?

While direct studies are limited, structurally related brominated amines exhibit anticancer activity (e.g., inhibition of leukemia cells via alkylation of DNA nucleophiles). Researchers can derivatize the bromoethyl group to create prodrugs or targeting conjugates for cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.